molecular formula C11H18ClN3O2S B1321340 N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride CAS No. 199105-19-6

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride

Cat. No.: B1321340
CAS No.: 199105-19-6
M. Wt: 291.8 g/mol
InChI Key: WWZJYEBQRPWIKX-UHFFFAOYSA-N
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Description

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2S. It is a derivative of phenyl methanesulfonyl benzylidene piperazine and has been identified for its antiviral potential without cytotoxic effects.

Scientific Research Applications

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride typically involves the reaction of 2-(piperazin-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the synthesis of viral RNA, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Methanesulfonyl Benzylidene Piperazine: Shares a similar core structure but differs in functional groups.

    N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide: Lacks the hydrochloride component.

Uniqueness

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is unique due to its combination of antiviral properties and low cytotoxicity. This makes it a promising candidate for further research and development in antiviral therapies .

Properties

IUPAC Name

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZJYEBQRPWIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611966
Record name N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-19-6
Record name N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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